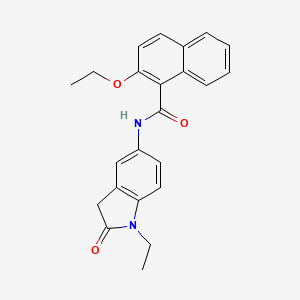

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-3-25-19-11-10-17(13-16(19)14-21(25)26)24-23(27)22-18-8-6-5-7-15(18)9-12-20(22)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAZJBLNMVRZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide typically involves a multi-step process. The initial step often includes the preparation of the indolinone derivative, followed by the introduction of the ethoxy group and the naphthamide moiety. Common synthetic routes may involve the use of reagents such as ethyl iodide, naphthoyl chloride, and various catalysts to facilitate the reactions. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide with structurally related 2-oxoindoline derivatives:

Key Observations

Substituent Effects: The ethoxy group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the hydroxy group in Compound 18 (logP ~2.1), which may improve cellular uptake . The ethyl group on the indolinone (vs. methyl or hydrogen in other derivatives) may optimize steric complementarity with hydrophobic enzyme pockets.

Biological Activity :

- Compounds with naphthamide/naphthalene groups (e.g., Compound M) often exhibit stronger binding to aromatic-rich kinase domains via π-π stacking, suggesting similar mechanisms for the target compound .

- Methoxy substituents () correlate with enhanced stability but reduced metabolic clearance compared to ethoxy groups .

Synthetic Accessibility :

- The ethoxy-naphthamide linkage may require milder reaction conditions than the triazole-containing Compound 2-T , though specific synthetic data are unavailable.

Biological Activity

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide is a synthetic organic compound that has gained attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This compound includes an ethoxy group, an indolinone moiety, and a naphthamide core, which contribute to its reactivity and interaction with biological systems.

The compound's IUPAC name is 2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-carboxamide, with a molecular formula of C23H22N2O3. The InChI representation is as follows:

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is believed to modulate various biochemical pathways, which could lead to therapeutic effects in different biological contexts. The exact molecular targets and pathways are still under investigation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds within the indolinone family. While specific data on this compound is limited, related compounds have shown significant inhibition against various bacterial strains. For instance, compounds derived from indolinone structures have demonstrated notable activity against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. For example, similar indolinone derivatives have been studied for their potential as inhibitors of cholinesterases and other enzymes involved in metabolic pathways. These activities suggest that this compound could have applications in treating conditions related to enzyme dysregulation.

Comparative Analysis

To better understand the potential of this compound, it can be compared with other compounds featuring similar structures:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(1-Ethyl-2-Oxoindolin-5-Yl)-2,3-Dimethoxybenzamide | Structure | Antibacterial, Enzyme Inhibition |

| N-(1-Ethyl-2-Oxoindolin-5-Yl)-3,4-Dimethylbenzenesulfonamide | Structure | Antibacterial |

These comparisons highlight the diversity in biological activities among structurally similar compounds.

Case Studies

While direct case studies specifically focusing on 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-y-l)-1-naphthamide are scarce, research on related compounds provides insights into its potential applications:

- Antibacterial Studies : Research has indicated that compounds with similar indolinone frameworks exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

- Enzymatic Inhibition : Studies exploring the inhibition of acetylcholinesterase by related compounds suggest potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide?

- Methodology :

- Step 1 : Begin with functionalization of the naphthalene core. Introduce the ethoxy group via nucleophilic substitution using 1-naphthol derivatives, K₂CO₃ as a base, and ethylating agents (e.g., ethyl bromide) in DMF at room temperature .

- Step 2 : Construct the indolin-2-one moiety through cyclization of a suitable precursor (e.g., 5-aminoindole derivatives) using acetic anhydride under reflux conditions to form the oxo group .

- Step 3 : Couple the ethoxy-naphthamide and indolinone fragments via amide bond formation. Use coupling agents like EDCI/HOBt in anhydrous dichloromethane .

- Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy protons at δ ~1.4 ppm, indolinone carbonyl at δ ~170 ppm).

- X-ray Crystallography : Employ SHELXL (via SHELX suite) for single-crystal structure determination. Refine data using Olex2 or similar software to resolve bond lengths/angles .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.

Q. How should researchers purify intermediates with low solubility?

- Methodology :

- Use gradient recrystallization with mixed solvents (e.g., ethyl acetate/n-hexane).

- For oily products (common in naphthamide intermediates), employ silica gel column chromatography with a polar eluent (e.g., 10% MeOH in CH₂Cl₂) .

II. Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of ethoxy-naphthamide and indolinone fragments?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize reactive intermediates.

- Catalysis : Evaluate Pd-mediated cross-coupling or microwave-assisted synthesis to reduce side reactions.

- Kinetic Analysis : Use in-situ IR or HPLC to monitor coupling efficiency and adjust stoichiometry .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

- Methodology :

- Multi-Technique Validation : Compare NMR chemical shifts with DFT calculations (B3LYP/6-31G* level). Adjust computational models for solvent effects (e.g., PCM for DMSO).

- Crystallographic Cross-Check : Validate bond geometries via X-ray data to identify discrepancies in torsional angles or hydrogen bonding .

Q. How can computational modeling predict the compound’s photophysical properties?

- Methodology :

- TD-DFT : Calculate excited-state transitions (e.g., S₀→S₁) to predict UV-Vis absorption/emission. Compare with experimental data from phosphorescence spectra in EPA at 77 K .

- Solvatochromism Studies : Simulate solvent effects on emission maxima using COSMO-RS.

Q. What experimental designs address challenges in analyzing excited-state properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.